2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c1-27-14-8-9-19-17-20(12-13-22(19)27)23(28-15-6-3-7-16-28)18-26-25(29)21-10-4-5-11-24(21)30-2/h4-5,10-13,17,23H,3,6-9,14-16,18H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUBCNCFCVGQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3OC)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline and piperidine intermediates, followed by their coupling with a benzamide derivative. Common reagents used in these reactions include:
Quinoline synthesis: Cyclization of aniline derivatives with aldehydes or ketones.
Piperidine synthesis: Hydrogenation of pyridine derivatives.
Coupling reactions: Use of coupling agents like EDCI or DCC to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The benzamide group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid and amine derivatives.
| Conditions | Products | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux (4 hr) | 2-methoxybenzoic acid + 2-(1-methyl-1,2,3,4-THQ-6-yl)-2-(piperidin-1-yl)ethylamine | 78% | |
| 2M NaOH, ethanol (70°C) | Sodium 2-methoxybenzoate + free amine | 65% |
Mechanistic Notes :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, increasing electrophilicity for nucleophilic water attack.
-
Alkaline hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate.
Nucleophilic Substitution at Methoxy Group
The 2-methoxy group exhibits limited reactivity but can undergo demethylation under harsh conditions:
| Reagent System | Products | Yield | Source |
|---|---|---|---|
| BBr₃, CH₂Cl₂ (−78°C) | 2-hydroxy-N-[...]benzamide | 42% | |
| HI (48%), reflux | 2-iodo-N-[...]benzamide (with byproducts) | 35% |
Key Observation :
Methoxy deprotection using BBr₃ preserves the tetrahydroquinoline and piperidine structures, while HI leads to partial ring iodination.
Piperidine Ring Functionalization
The piperidine moiety participates in alkylation and oxidation reactions:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF (60°C) | Quaternary ammonium derivative | 88% | |
| Oxidation | mCPBA, CHCl₃ (0°C) | N-Oxide formation | 63% | |
| Reductive Amination | NaBH₃CN, AcOH (rt) | Secondary amine extension at piperidine | 55% |
Structural Impact :
-
N-Oxide formation increases water solubility by ~20-fold compared to the parent compound.
-
Quaternary ammonium derivatives show enhanced binding to acetylcholine receptors in computational models.
Tetrahydroquinoline Modifications
The tetrahydroquinoline (THQ) system undergoes dehydrogenation and electrophilic substitution:
Synthetic Utility :
-
Dehydrogenation to quinoline enhances π-π stacking capabilities, relevant for DNA intercalation studies .
-
Brominated derivatives serve as intermediates for cross-coupling reactions .
Redox Reactions Involving the Ethyl Linker
The ethyl spacer between benzamide and THQ-piperidine systems participates in oxidation:
| Oxidizing Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 80°C, 2 hr | Carboxylic acid derivative | 40% | |
| Ozone, then Zn/H₂O | −78°C, then rt | Aldehyde intermediates | 33% |
Analytical Data :
Oxidation products show a bathochromic shift in UV-Vis spectra (λ_max from 280 nm to 315 nm).
Photochemical Reactions
Under UV irradiation (254 nm), the compound undergoes:
| Conditions | Major Products | Half-Life | Source |
|---|---|---|---|
| Methanol, N₂ atmosphere | C7 radical adducts | 15 min | |
| Presence of O₂ | Quinoline N-oxide | 8 min |
Mechanism :
Radical formation at the THQ C7 position confirmed by ESR spectroscopy .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following structural formula:
- Molecular Formula : CHNO
- IUPAC Name : 2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide
Pharmacological Applications
1. Neuropharmacology
Research indicates that compounds similar to this compound may exhibit neuroprotective properties. Studies have suggested that tetrahydroquinoline derivatives can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation can be beneficial in treating neurodegenerative diseases such as Parkinson's disease and depression.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that tetrahydroquinoline derivatives showed significant activity in inhibiting monoamine oxidase (MAO), an enzyme linked to mood regulation. The compound's ability to inhibit MAO could lead to antidepressant effects and warrant further investigation into its potential as a therapeutic agent for mood disorders .
2. Anticancer Activity
Another promising application of this compound lies in oncology. Some derivatives of tetrahydroquinoline have shown cytotoxic effects against various cancer cell lines. The benzamide moiety is known for its role in enhancing the bioactivity of compounds through interactions with cellular targets involved in cancer progression.
Case Study : In vitro studies have reported that certain benzamide derivatives exhibit selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies with fewer side effects .
Synthesis and Modification
The synthesis of this compound can be achieved through various chemical reactions involving piperidine and tetrahydroquinoline precursors. Modifications of the piperidine ring can lead to analogs with enhanced pharmacological profiles.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide would depend on its specific biological target. Typically, benzamides interact with enzymes or receptors, modulating their activity. The molecular targets could include:
Enzymes: Inhibition of specific enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to produce therapeutic effects.
Comparison with Similar Compounds
Structural Features and Substituent Variations
Key Structural Analogs :
*Estimated based on structural similarity to .
Notable Observations :
- Substituent Effects : The 2-methoxy group in the target compound may improve solubility compared to the 4-chloro analog , while the ethanediamide in introduces additional hydrogen-bonding capacity.
- Stereochemistry : Enantiomers of the thiophene-carboximidamide analog exhibit distinct optical rotations ([α]25589 = −18.0° vs. unreported for (R)-enantiomer), suggesting stereochemical influences on biological activity.
Physicochemical Properties
- Hydrogen Bonding : The target compound’s benzamide and methoxy groups likely participate in O-H⋯N/O interactions, akin to the crystal structure of , which forms chains via O-H⋯N bonds .
- Chirality : The thiophene-carboximidamide analog demonstrates enantiomer-specific purity (99.86–100% ee), highlighting the importance of stereochemical control in analogs with chiral centers .
Biological Activity
The compound 2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide (CAS Number: 922085-87-8) is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 409.5 g/mol
- Structure : The compound features a methoxy group, a tetrahydroquinoline moiety, and a piperidine substituent, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interaction with various receptors and its potential as an antitumor agent. The following sections detail these findings.
Antitumor Activity
Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For instance:
| Compound | Cell Lines Tested | IC Value |
|---|---|---|
| 4a-1 | Mia PaCa-2 | 15 µM |
| 4b-1 | PANC-1 | 12 µM |
| 2-methoxy... | HepG2/A2 | 10 µM |
These values suggest that the compound may inhibit cancer cell growth effectively, warranting further investigation into its mechanism of action.
The mechanism by which this compound exerts its effects is believed to involve modulation of dopamine receptors. Specifically, it has been noted for selective activity at the Dopamine D4 receptor , which is linked to cognitive functions and memory enhancement. In vivo studies have shown that agonists of this receptor can improve cognitive performance in various tasks .
Structure-Activity Relationships (SAR)
The SAR studies provide insights into how modifications to the chemical structure influence biological activity. Key observations include:
- Methoxy Substitution : The presence of the methoxy group enhances lipophilicity and receptor binding affinity.
- Tetrahydroquinoline Moiety : This structural feature is crucial for antitumor activity and is associated with increased potency against specific cancer cell lines.
- Piperidine Linkage : Variations in the piperidine substituent have been shown to alter the selectivity towards dopamine receptors.
Case Studies
Several studies have highlighted the potential of related compounds in clinical settings:
- Study on Anticancer Properties : A series of compounds based on the tetrahydroquinoline structure were synthesized and tested against various tumor cell lines. Results indicated that modifications led to enhanced cytotoxicity against HepG2 cells .
- Dopamine Receptor Studies : Research focused on D4 receptor-selective compounds demonstrated improved cognitive function in animal models, suggesting that similar compounds could be developed for treating cognitive disorders .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide formation | DCM, EDCI, RT, 12 h | 75–85 | |
| Piperidine substitution | Acetonitrile, K₂CO₃, reflux, 5 h | 60–70 | |
| Hydrogenation | Pd/C, H₂, MeOH, 18 h | 80–90 |
Basic: Which analytical techniques are recommended for structural confirmation and purity assessment?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., methoxy group at δ 3.8–4.0 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity >95% .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 463.2) .
Advanced Tip : For resolving spectral contradictions (e.g., overlapping peaks), use 2D NMR (COSY, HSQC) or hyphenated techniques like LC-MS/MS .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Functional group modulation : Replace the methoxy group with halogens or nitro groups to assess electronic effects on receptor binding .
- Scaffold hopping : Synthesize analogs with tetrahydroisoquinoline instead of tetrahydroquinoline to evaluate steric impacts .
- Biological assays : Pair synthetic modifications with enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence polarization) .
Q. Table 2: Example SAR Modifications
| Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| -OCH₃ → -NO₂ | 2.5 µM (vs. 5.0 µM parent) | |
| Piperidine → Morpholine | Inactive |
Advanced: How should researchers design stability studies under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation : Expose the compound to 0.1 M HCl/NaOH (37°C, 24 h) and analyze degradation products via HPLC .
- Thermal stability : Use TGA/DSC to determine decomposition points (e.g., >200°C indicates solid-state stability) .
- Photostability : Conduct ICH Q1B guidelines-compliant studies using UV/visible light chambers .
Key Finding : The benzamide moiety is prone to hydrolysis under acidic conditions, requiring pH-controlled formulations .
Advanced: What computational strategies are effective for predicting target interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of targets (e.g., Keap1-Nrf2 for oxidative stress pathways) .
- MD simulations : Run 100 ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates robust interactions) .
- QSAR modeling : Apply Gaussian-based DFT calculations to correlate logP values with bioavailability .
Advanced: How can contradictory data in pharmacological assays be resolved?
Methodological Answer:
- Dose-response validation : Repeat assays with stricter controls (e.g., ATP levels in cell viability assays) .
- Orthogonal assays : Confirm enzyme inhibition via SPR in addition to fluorescence-based methods .
- Data triangulation : Cross-reference with structural analogs’ published data to identify outliers .
Basic: What safety precautions are critical during handling?
Methodological Answer:
- PPE : Use nitrile gloves and fume hoods due to potential respiratory irritancy .
- Storage : Store at 2–8°C in amber vials to prevent photodegradation .
- Waste disposal : Neutralize acidic/basic waste before disposal per EPA guidelines .
Advanced: How to integrate high-throughput screening (HTS) with lead optimization?
Methodological Answer:
- Primary HTS : Use 384-well plates with luciferase reporters (e.g., ARE-luc for Nrf2 activation) .
- Hit validation : Confirm activity in dose-response curves (8-point, 3 replicates) and counter-screens for false positives .
- Lead refinement : Prioritize compounds with ClogP < 4 and >50% oral bioavailability in rodent PK studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
